molecular formula C6H7N3O2 B1361840 2-Methylamino-5-nitropyridine CAS No. 4093-89-4

2-Methylamino-5-nitropyridine

Cat. No. B1361840
Key on ui cas rn: 4093-89-4
M. Wt: 153.14 g/mol
InChI Key: QCSKSRVVPACJEC-UHFFFAOYSA-N
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Patent
US05262415

Procedure details

3-Nitro-6-chloropyridine (5 g, 31.5 mmol) was added to 10 ml of a 30% solution of methylamine in ethanol, followed by reaction at room temperature for 5 minutes. Then, recrystallization from chloroform-hexane gave 4.92 g of the intended product as yellow crude crystals.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7](Cl)=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH3:11][NH2:12]>C(O)C>[N+:1]([C:4]1[CH:5]=[N:6][C:7]([NH:12][CH3:11])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=CC1)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction at room temperature for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Then, recrystallization from chloroform-hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC(=CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 4.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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